3-(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one
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Overview
Description
3-(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one is a complex heterocyclic compound that features a triazolopyrimidine core fused with a pyrrolidine and oxazolidinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of 5,6-diamino-2-phenylpyrimidin-4(3H)-one with nitrous acid to form the triazolopyrimidine core . This intermediate is then subjected to regioselective alkylation with various alkylating agents under aprotic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves optimization of the laboratory-scale procedures to achieve higher yields and purity, possibly through the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone ring, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
3-(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting CDK2/cyclin A2.
Mechanism of Action
The mechanism of action of 3-(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The compound likely binds to the ATP-binding site of the enzyme, preventing its activity and thereby inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its anticancer and antimicrobial properties.
1,2,3-Triazolo[4,5-d]pyridazine: Exhibits significant antitumor activities.
Uniqueness
3-(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one is unique due to its combination of a triazolopyrimidine core with a pyrrolidine and oxazolidinone moiety, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2/cyclin A2 selectively makes it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
3-[1-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O2/c25-17-23(8-9-26-17)13-6-7-22(10-13)15-14-16(19-11-18-15)24(21-20-14)12-4-2-1-3-5-12/h1-5,11,13H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBGNALULCZOCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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